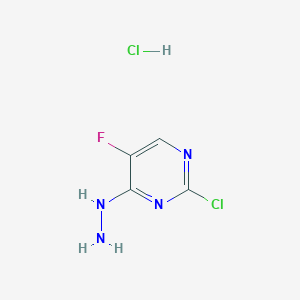

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride

CAS No.:

Cat. No.: VC17520865

Molecular Formula: C4H5Cl2FN4

Molecular Weight: 199.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5Cl2FN4 |

|---|---|

| Molecular Weight | 199.01 g/mol |

| IUPAC Name | (2-chloro-5-fluoropyrimidin-4-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C4H4ClFN4.ClH/c5-4-8-1-2(6)3(9-4)10-7;/h1H,7H2,(H,8,9,10);1H |

| Standard InChI Key | HUKIZBBMXSUVTH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)NN)F.Cl |

Introduction

Structural Characteristics and Molecular Properties

The compound features a pyrimidine ring—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Substitutents include:

-

Chlorine at position 2, which acts as a leaving group in nucleophilic substitution reactions.

-

Fluorine at position 5, imparting electron-withdrawing effects that modulate ring electronics.

-

Hydrazinyl at position 4, a nucleophilic group that facilitates condensation and cyclization reactions.

-

A hydrochloride salt counterion, improving crystallinity and handling stability.

The molecular formula is C₄H₅ClFN₅·HCl, with a molecular weight of 212.48 g/mol. The presence of fluorine and chlorine creates a π-electron-deficient aromatic system, enhancing reactivity toward nucleophilic aromatic substitution (SNAr) .

Synthetic Routes and Methodological Considerations

Precursor Selection and Functionalization

The synthesis typically begins with 2-chloro-5-fluoro-4-pyrimidinone (CAS: 155-12-4), a commercially available precursor . Key steps include:

-

Hydrazination: Reaction of the 4-keto group with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

-

Salt Formation: Treatment with hydrochloric acid to protonate the hydrazinyl group, yielding the hydrochloride salt.

Example Protocol

-

Dissolve 2-chloro-5-fluoro-4-pyrimidinone (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) and reflux at 80°C for 6 hours.

-

Cool the mixture, acidify with concentrated HCl (pH 1–2), and precipitate the product.

-

Filter and recrystallize from ethanol/water to obtain white crystals (Yield: 75–85%) .

Challenges in Synthesis

-

Regioselectivity: Competing reactions at the 2-chloro and 5-fluoro positions require careful control of temperature and stoichiometry.

-

Hydrazine Stability: The hydrazinyl group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis .

Physicochemical Properties

The hydrochloride salt improves aqueous solubility (>50 mg/mL at 25°C), making it suitable for solution-phase reactions.

Reactivity and Applications

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro group is highly reactive toward SNAr, enabling:

-

Amination: Replacement with amines to form 2-amino derivatives.

-

Cross-Coupling: Suzuki-Miyaura reactions for biaryl synthesis .

Condensation Reactions

The hydrazinyl group participates in:

-

Schiff Base Formation: Reaction with aldehydes/ketones to generate hydrazones.

-

Heterocycle Synthesis: Cyclocondensation with β-diketones or nitriles to form pyrazoles or triazines .

Pharmaceutical Applications

-

Antibiotic Precursors: Analogous to 5-fluoro-2-chloropyrimidine (CAS: 62802-42-0), used in antibiotic synthesis .

-

HER2 Kinase Inhibitors: Pyrimidine hydrazines are explored in oncology drug discovery.

Agrochemical Applications

Derivatives of 3-chloro-5-fluoro-2-picolinic acid (e.g., florpyrauxifen) show herbicidal activity, suggesting potential utility in herbicide design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume